Zolpidem Carbaldehyde-d6

Description

Significance of Deuterated Analogs in Elucidating Chemical Transformations and Biological Pathways

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in research. The use of deuterium offers several advantages, including its non-radioactive nature and the relative ease of incorporation into organic molecules. researchgate.net One of the key applications of deuterated analogs is in the elucidation of chemical transformations. acs.org By observing how the presence of deuterium affects the rate of a chemical reaction (a phenomenon known as the kinetic isotope effect), researchers can gain detailed information about the reaction mechanism. researchgate.net

In biological systems, deuterated compounds serve as powerful tracers to map metabolic pathways. ontosight.ai Scientists can follow the journey of a deuterated molecule as it is absorbed, distributed, metabolized, and excreted (ADME studies), providing a clear picture of its fate within an organism. musechem.comnih.gov This is crucial for understanding both normal physiological processes and the mechanisms of diseases. metsol.com Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comtexilajournal.com An ideal deuterated internal standard co-elutes with the non-labeled analyte and helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement. aptochem.com

Overview of Zolpidem Carbaldehyde-d6 within the Framework of Pharmaceutical Metabolite and Degradant Research

Zolpidem Carbaldehyde is a known impurity and a potential degradation product of Zolpidem, a widely used hypnotic agent. researchgate.netlgcstandards.comaxios-research.com Stress degradation studies on Zolpidem have identified Zolpidem Carbaldehyde (referred to as zolpaldehyde in some studies) as one of the key degradants under various conditions. researchgate.net The study of such impurities and degradation products is a critical aspect of pharmaceutical research and development to ensure the safety and efficacy of drug products.

Zolpidem itself is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, into several inactive metabolites. drugbank.comnih.govwikipedia.org The major metabolic pathways involve oxidation of the methyl groups on the phenyl and imidazopyridine rings. drugbank.com Recent research has also identified a post-mortem degradation product of zolpidem, 2-hydroxy-zolpidem, which is formed by the oxidation of its linker moiety. nih.govjst.go.jp

Within this context, Zolpidem Carbaldehyde-d6 serves as a valuable research tool. As a deuterated analog, it is primarily used as an internal standard for the accurate quantification of Zolpidem and its metabolites or degradation products, like Zolpidem Carbaldehyde, in biological matrices and pharmaceutical formulations. evitachem.com Its use in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise and reliable measurements, which are essential for pharmacokinetic studies, stability testing of the drug, and forensic analysis. clearsynth.comevitachem.com The use of a stable isotope-labeled internal standard like Zolpidem Carbaldehyde-d6 is considered the gold standard in quantitative bioanalysis as it closely mimics the behavior of the analyte during sample processing and analysis, leading to more robust and accurate results. scispace.com

Future research directions

Future research involving Zolpidem Carbaldehyde-d6 is likely to focus on several key areas. The synthesis of this and other deuterated analogs of zolpidem metabolites and degradants will remain important for expanding the toolkit available for comprehensive metabolic profiling and impurity analysis. Further investigations could utilize Zolpidem Carbaldehyde-d6 to precisely quantify the formation of Zolpidem Carbaldehyde under various stress conditions, contributing to a better understanding of Zolpidem's degradation pathways and the development of more stable pharmaceutical formulations. Additionally, its application in advanced analytical techniques could help in the sensitive detection and quantification of Zolpidem and its related compounds in environmental samples, addressing concerns about the environmental fate of pharmaceuticals. As analytical instrumentation continues to advance, the use of deuterated standards like Zolpidem Carbaldehyde-d6 will be crucial for achieving the high levels of accuracy and precision required in pharmaceutical and biomedical research.

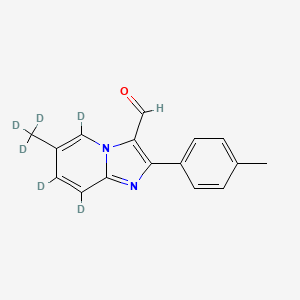

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

256.33 g/mol |

IUPAC Name |

5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

InChI |

InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3/i2D3,5D,8D,9D |

InChI Key |

VJLDYAKVOYGTDL-ALEXJTRMSA-N |

Isomeric SMILES |

[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C=O)C3=CC=C(C=C3)C)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Zolpidem Carbaldehyde D6

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Aldehyde Moiety

The most effective strategies for deuterating the aldehyde moiety focus on direct hydrogen-deuterium exchange (HDE) on the pre-formed carbaldehyde precursor. This "late-stage" approach is often more efficient than building the molecule from smaller deuterated fragments.

N-Heterocyclic Carbene (NHC) Catalysis: A powerful and widely adopted method involves the use of N-heterocyclic carbenes as organocatalysts. nih.gov This process facilitates a reversible hydrogen-deuterium exchange directly on the formyl C-H bond. nih.govresearchgate.net The reaction mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC. In the presence of a deuterium source, typically deuterium oxide (D₂O), the intermediate can be reversibly protonated/deuterated. By using a large excess of D₂O, the equilibrium is driven towards the formation of the C-1 deuterated aldehyde with high levels of deuterium incorporation, often exceeding 95%. nih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. google.com

Photoredox and Thiol Co-catalysis: Another advanced strategy employs the synergistic action of a photocatalyst and a thiol catalyst. rsc.orgresearchgate.net Under light irradiation, this system can generate a hydrogen atom transfer process that selectively targets the formyl C-H bond. Using D₂O as the deuterium source, this method achieves excellent deuterium incorporation across a broad range of aldehyde substrates with high functional group tolerance. rsc.orgresearchgate.net

Traditional Reduction Methods: Historically, deuterated aldehydes were synthesized through indirect, multi-step sequences. nih.gov These routes could involve the reduction of a corresponding carboxylic acid ester or amide using a strong deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govnih.gov While effective, these reagents are expensive, and the methods often require more rigorous purification and handling procedures compared to modern HDE catalysis. nih.gov

Precursor Chemistry and Optimization of Synthetic Routes for Deuterated Carbaldehydes

The immediate precursor for the deuteration reaction is the non-deuterated molecule, 6-Methyl-2-p-tolylimidazo[1,2-α]pyridine-3-carbaldehyde, also known as Zolpidem Carbaldehyde. synzeal.com This compound is itself derived from the core imidazo[1,2-a]pyridine (B132010) scaffold common to Zolpidem synthesis. jocpr.comarkat-usa.org

The optimization of the synthetic route focuses on the late-stage deuteration step using the NHC-catalyzed HDE reaction. Key parameters that are optimized to maximize yield and deuterium incorporation include:

Catalyst Selection: The choice of the N-heterocyclic carbene catalyst is critical, as its steric and electronic properties can influence the reaction efficiency. nih.gov

Deuterium Source: Deuterium oxide (D₂O) is the preferred source due to its low cost, safety, and availability. A significant excess is used to ensure the reaction equilibrium favors the deuterated product. nih.gov

Reaction Conditions: Parameters such as the base, solvent, temperature, and reaction time are carefully controlled. Optimization studies aim to find conditions that promote the desired HDE reaction while minimizing side reactions like benzoin (B196080) condensation. nih.gov

Scalability: The NHC-catalyzed process has been shown to be scalable, allowing for the production of gram-scale quantities of deuterated aldehydes with consistent yield and isotopic enrichment. nih.gov

Characterization of Deuterium Enrichment and Isotopic Purity in Synthesized Batches

After synthesis, it is crucial to verify the successful incorporation of deuterium and to quantify the isotopic purity of the final product. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

| Analytical Technique | Purpose and Key Observations |

| Mass Spectrometry (MS) | Confirms the increase in molecular weight due to the replacement of a hydrogen atom (H) with a deuterium atom (D). A successful synthesis will show a molecular ion peak corresponding to the mass of Zolpidem Carbaldehyde-d6. |

| ¹H NMR Spectroscopy | Provides quantitative information on isotopic purity. The key diagnostic is the disappearance or significant reduction in the signal for the aldehyde proton (typically found at δ 9-10 ppm). Comparing the integral of this residual proton signal to other non-exchangeable protons in the molecule allows for a precise calculation of deuterium enrichment. nih.gov |

| ²H NMR Spectroscopy | Directly detects the presence of the deuterium nucleus at the aldehyde position, providing unambiguous confirmation of its location within the molecule. |

| Infrared (IR) Spectroscopy | Offers supporting evidence of deuteration. The characteristic C-H stretching vibration of the aldehyde group (around 2700-2800 cm⁻¹) is replaced by a C-D stretching vibration at a lower frequency (around 2100-2200 cm⁻¹). arkat-usa.org |

These analytical methods are essential for quality control, ensuring that each batch of Zolpidem Carbaldehyde-d6 meets the required specifications for its intended use in research and analytical applications.

Stability and Storage Considerations for Zolpidem Carbaldehyde-d6 in Research Settings

While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, the primary stability concern for Zolpidem Carbaldehyde-d6 is the potential for isotopic exchange. The aldehyde proton is labile under certain conditions, and exposure to protic sources, particularly atmospheric moisture (H₂O), can lead to back-exchange, where the deuterium is replaced by a proton, thus compromising the isotopic purity of the sample. arkat-usa.org

To ensure the long-term stability and integrity of the compound, the following storage practices are recommended:

Inert Atmosphere: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture.

Low Temperature: Storage at reduced temperatures (refrigerated at 2-8 °C or frozen) is advised to slow down any potential degradation or exchange reactions.

Protection from Light: As with many complex organic molecules, protection from light is recommended to prevent photochemical degradation.

Use of Anhydrous Solvents: When preparing solutions for analysis or further reactions, the use of anhydrous or deuterated solvents is crucial to prevent H/D back-exchange and maintain the isotopic enrichment of the material.

Advanced Analytical Applications of Zolpidem Carbaldehyde D6 As a Reference Standard

Development and Validation of Quantitative Bioanalytical Assays Utilizing Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Zolpidem Carbaldehyde-d6, to a sample before processing and analysis. This standard, often referred to as an internal standard (IS), co-elutes with the target analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and reliability of the results. nih.govnih.gov

The quantification of zolpidem, its metabolites, and related compounds like zolpidem carbaldehyde in biological matrices is predominantly achieved using tandem mass spectrometry (MS/MS). nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte or standard), its fragmentation, and the monitoring of a specific product ion. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov

In a typical assay, specific MRM transitions are established for both the analyte (e.g., zolpidem) and the deuterated internal standard (e.g., zolpidem-d6). oup.com For instance, a method might monitor the transition of the precursor ion m/z 308.1 to product ions m/z 262.9 and m/z 219.1 for zolpidem, while simultaneously monitoring the corresponding mass-shifted transitions for the zolpidem-d6 (B582745) internal standard. oup.com Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. nih.govnih.gov These methods are validated for linearity, with studies demonstrating excellent correlation coefficients (r²) often exceeding 0.99. nih.govnih.govacgpubs.org The sensitivity of these methods is crucial, with lower limits of quantification (LLOQ) established in the low nanogram per milliliter (ng/mL) range, making them suitable for forensic and clinical toxicology. nih.govoup.comresearchgate.net

Table 1: Example MRM Transitions for Zolpidem and its Deuterated Internal Standard

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Zolpidem | Quantifier | 308.121 | 262.900 |

| Zolpidem | Qualifier | 308.121 | 219.100 |

| Zolpidem-d6 (IS) | Quantifier | 314.158 (approx.) | 269.900 (approx.) |

Note: Data is illustrative, based on typical mass shifts for deuterated standards. Exact m/z values for Zolpidem-d6 would be determined experimentally. Source: oup.com

To ensure accurate quantification, the analyte must be separated from other matrix components that could interfere with the mass spectrometric detection. This is achieved by coupling mass spectrometry with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of zolpidem and its analogs in biological fluids like blood, urine, and oral fluid. nih.govoup.comnih.gov Ultra-high-pressure liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) systems are employed to separate the compounds based on their physicochemical properties before they enter the mass spectrometer. nih.govnih.gov Reversed-phase columns, such as C18, are commonly used for separation. nih.govnih.govnih.gov The use of deuterated internal standards like zolpidem-d6 is standard practice in these methods to compensate for any analytical variability. nih.govnih.govnih.govresearchgate.net These LC-MS/MS methods are valued for their speed, sensitivity, and specificity, with run times often under 10 minutes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the determination of zolpidem. acgpubs.orgnih.govunicatt.it In this method, the sample is vaporized and separated in a gaseous state. While highly effective, it may require derivatization of the analytes to improve their volatility and thermal stability. nih.govunicatt.it As with LC-MS/MS, an internal standard is crucial for reliable quantification, although non-deuterated compounds like clozapine (B1669256) have also been used. acgpubs.orgacgpubs.org The use of a deuterated standard like Zolpidem Carbaldehyde-d6 is preferred as its chemical behavior during extraction and analysis most closely mimics that of the target analyte.

Table 2: Comparison of Chromatographic Techniques for Zolpidem Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Typical Matrix | Blood, Urine, Hair, Oral Fluid | Urine, Blood |

| Sample Preparation | Often simple (e.g., protein precipitation, liquid-liquid extraction) | May require derivatization |

| Internal Standard | Deuterated analogs (e.g., zolpidem-d6) are common | Deuterated analogs or other compounds |

| Key Advantages | High throughput, suitable for non-volatile compounds | High resolving power, established libraries |

| References | nih.govnih.govoup.comresearchgate.net | acgpubs.orgnih.govunicatt.it |

Role in Metabolite and Degradant Identification and Structural Elucidation Studies

Stable isotope-labeled standards are invaluable tools not only for quantification but also for the identification of previously unknown metabolites and degradation products. Zolpidem Carbaldehyde-d6 can be used in studies aimed at understanding the biotransformation and stability of zolpidem and related impurities.

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.govresearchgate.netkuleuven.be By administering a labeled compound, researchers can track its conversion into various metabolites. While specific studies detailing the use of Zolpidem Carbaldehyde-d6 for this purpose are not prevalent, the principle is well-established. If Zolpidem Carbaldehyde were a metabolite of another compound, administering the deuterated version and analyzing samples over time would allow for the identification of subsequent metabolites, which would also contain the deuterium (B1214612) label.

In the context of zolpidem, which is extensively metabolized by cytochrome P450 enzymes into products like zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid, stable isotope labeling is crucial. ark-tdm.comresearchgate.net The mass shift introduced by the deuterium atoms in a standard like Zolpidem-d6 creates a characteristic isotopic pattern in the mass spectrum. When analyzing complex biological matrices, this pattern helps distinguish true metabolites from background noise, aiding in their structural elucidation. nih.gov The chromatographic separation of various metabolites is essential, as some may have very similar mass spectra. researchgate.net

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. nih.govunicatt.it This capability allows for the determination of the elemental composition (molecular formula) of an unknown compound with a high degree of confidence. When a suspected metabolite or degradant is detected, HRMS can measure its mass with an error of less than 5 parts per million (ppm). This precise mass is then used to generate a list of possible molecular formulas.

The use of a stable isotope-labeled standard like Zolpidem Carbaldehyde-d6 in conjunction with HRMS is particularly advantageous. The known mass difference between the labeled standard and its potential unlabeled metabolites provides an additional layer of confirmation. By observing the characteristic mass shift and isotopic pattern, analysts can confidently identify and confirm the structure of novel metabolites, even at very low concentrations in complex biological samples. nih.govresearchgate.net

Utilization in Quality Control and Method Validation for Pharmaceutical Analysis

In the field of pharmaceutical analysis, ensuring the quality, reliability, and consistency of analytical methods is paramount. Zolpidem Carbaldehyde-d6, as a reference standard, plays a vital role in the quality control (QC) and validation of methods used to analyze zolpidem and its related substances. synzeal.comsynzeal.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. nih.govsci-hub.senih.gov The inclusion of a deuterated internal standard throughout the validation process is critical for establishing these parameters.

During routine quality control, QC samples are prepared at multiple concentration levels and analyzed alongside unknown samples. The use of Zolpidem Carbaldehyde-d6 as an internal standard ensures that the results for the QC samples are accurate and precise, demonstrating that the analytical system is performing correctly. nih.gov It helps to monitor and control for variability in instrument performance and sample preparation, ensuring the integrity of the data generated for both pharmaceutical formulations and bioanalytical studies. nih.govsci-hub.se The stability and purity of the reference standard itself are crucial, and it must be well-characterized to serve its purpose effectively. synzeal.com

Mechanistic Investigations of Zolpidem Biotransformation and Chemical Degradation Employing Deuterated Analogs

In Vitro Characterization of Enzymatic Biotransformation Pathways Affecting the Carbaldehyde Moiety

The biotransformation of zolpidem is a multi-step process involving various enzyme systems that modify its structure to facilitate excretion. The carbaldehyde moiety, a key intermediate in zolpidem metabolism, is a focal point for enzymatic activity.

Identification of Phase I and Phase II Enzyme Systems

The metabolic journey of zolpidem and its analogs begins with Phase I reactions, which introduce or expose functional groups. This is followed by Phase II reactions, where endogenous molecules are conjugated to the modified compound to increase its water solubility.

Phase I Enzymes: The initial biotransformation of zolpidem primarily involves the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Studies have identified several CYP isoenzymes responsible for the oxidative metabolism of zolpidem, including CYP3A4, CYP2C9, CYP1A2, and to a lesser extent, CYP2D6 and CYP2C19. nih.govresearchgate.net These enzymes catalyze the hydroxylation of zolpidem at different positions, leading to the formation of alcohol derivatives. nih.gov These alcohol metabolites are then rapidly oxidized to their corresponding aldehydes by alcohol dehydrogenases (ADHs) . nih.govresearchgate.net

Phase II Enzymes: The aldehyde intermediates, including Zolpidem Carbaldehyde-d6, are substrates for Phase II enzymes, primarily aldehyde dehydrogenases (ALDHs) . nih.govresearchgate.net These enzymes are responsible for the oxidation of aldehydes to their corresponding carboxylic acids, which are the major metabolites of zolpidem found in circulation. nih.gov

| Enzyme System | Phase | Role in Zolpidem Carbaldehyde-d6 Metabolism |

| Cytochrome P450 (CYP3A4, CYP2C9, CYP1A2) | I | Initial oxidation of the parent zolpidem molecule to form hydroxylated intermediates. |

| Alcohol Dehydrogenases (ADHs) | I | Oxidation of hydroxylated zolpidem metabolites to form aldehyde intermediates like Zolpidem Carbaldehyde. |

| Aldehyde Dehydrogenases (ALDHs) | II | Oxidation of Zolpidem Carbaldehyde-d6 to its corresponding carboxylic acid metabolite. |

Elucidation of Reaction Mechanisms Mediated by Aldehyde Dehydrogenases (ALDHs) and Other Enzymes

The conversion of Zolpidem Carbaldehyde-d6 to its carboxylic acid derivative is a critical step in its detoxification and elimination pathway, primarily mediated by ALDHs. nih.gov The general mechanism of ALDH-catalyzed oxidation involves the following key steps:

Nucleophilic Attack: A cysteine residue in the active site of the ALDH enzyme performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate (Zolpidem Carbaldehyde-d6).

Hydride Transfer: This is followed by the transfer of a hydride ion from the substrate to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, reducing it to NADH.

Thioester Intermediate Hydrolysis: The resulting thioester intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid product and regenerating the free enzyme.

The use of Zolpidem Carbaldehyde-d6, with deuterium (B1214612) atoms on the aldehyde group, can be instrumental in studying this mechanism through the kinetic isotope effect.

Application of Kinetic Isotope Effects (KIE) in Probing Rate-Limiting Steps of Biotransformation

The kinetic isotope effect (KIE) is a powerful tool used to determine the rate-limiting step of a chemical reaction by observing the change in reaction rate upon isotopic substitution. nih.gov In the context of Zolpidem Carbaldehyde-d6 biotransformation, the replacement of hydrogen with deuterium at the carbaldehyde functional group can significantly impact the rate of its enzymatic oxidation.

Studies on Chemical Degradation Pathways of Zolpidem Carbaldehyde Using Deuterated Analogs

Zolpidem and its derivatives are known to be unstable under certain conditions, leading to the formation of various degradation products. researchgate.net The use of deuterated analogs like Zolpidem Carbaldehyde-d6 can aid in tracking the fate of specific parts of the molecule during these degradation processes.

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Zolpidem is susceptible to degradation upon exposure to light. researchgate.net Photodegradation can involve complex photochemical reactions, including oxidation and rearrangement. One of the major degradation products formed under photolytic conditions is zolpaldehyde (zolpidem carbaldehyde). researchgate.netresearchgate.net The mechanism likely involves the generation of reactive oxygen species that attack the zolpidem molecule. For Zolpidem Carbaldehyde-d6, studying its photolytic stability would be crucial, as the aldehyde group itself could be a site for further photochemical reactions.

Hydrolytic Degradation: Zolpidem is also unstable in aqueous solutions, particularly under acidic and alkaline conditions. researchgate.net The primary hydrolytic degradation product of zolpidem is zolpacid, which results from the hydrolysis of the amide side chain. researchgate.net While the carbaldehyde moiety of Zolpidem Carbaldehyde is generally more stable to hydrolysis than an ester, it can still undergo reactions such as hydration to form a gem-diol, especially under acid or base catalysis. The stability of the imidazopyridine ring system under these conditions is also a factor.

Identification of Degradation Products and Intermediates

Forced degradation studies under various stress conditions (light, acid, base, oxidation) are essential for identifying potential degradation products and intermediates. researchgate.net The use of Zolpidem Carbaldehyde-d6 in such studies, coupled with analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise tracking of the deuterated fragment through the degradation pathways.

| Degradation Condition | Major Degradation Products of Zolpidem | Expected Fate of Zolpidem Carbaldehyde-d6 |

| Photolysis | Oxozolpidem, Zolpyridine, Zolpaldehyde (Zolpidem Carbaldehyde) researchgate.netresearchgate.net | As a starting material, it may undergo further oxidation or rearrangement. |

| Acid/Base Hydrolysis | Zolpacid (2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid) researchgate.net | The carbaldehyde group may be oxidized to a carboxylic acid, though the primary hydrolytic site on the parent compound is the amide. |

| Oxidation | 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (2-OH ZOL) nih.gov | The aldehyde group is susceptible to oxidation to a carboxylic acid. |

The mass fragmentation patterns of the deuterated degradation products would differ from their non-deuterated counterparts by 6 mass units (due to the d6 label), providing a clear signature for their identification and structural elucidation. researchgate.net

Theoretical and Computational Chemistry Approaches to Zolpidem Carbaldehyde D6 Reactivity

Quantum Mechanical Calculations for Understanding Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and transition states of chemical reactions involving drug metabolites. scialert.netnih.gov For Zolpidem Carbaldehyde-d6, QM methods can be employed to model the oxidation of the deuterated carbaldehyde group, a likely step in its metabolic pathway.

The metabolism of the parent compound, zolpidem, involves oxidation of the methyl groups on both the phenyl and imidazopyridine rings, leading to the formation of alcohol, aldehyde, and then carboxylic acid metabolites. scialert.netresearchgate.netcore.ac.uk The conversion of the carbaldehyde to a carboxylic acid is a critical step that can be modeled using QM.

Investigating the Kinetic Isotope Effect:

A key application of QM calculations for Zolpidem Carbaldehyde-d6 is the theoretical investigation of the primary kinetic isotope effect. The cleavage of a C-D bond is energetically more demanding and therefore slower than the cleavage of a C-H bond. By calculating the potential energy surfaces for the oxidation of both Zolpidem Carbaldehyde and its d6 isotopologue, the activation energies for the rate-determining step, likely a hydrogen (or deuterium) abstraction, can be determined. The difference in these activation energies provides a quantitative prediction of the KIE.

Transition State Analysis:

QM calculations allow for the precise characterization of the transition state structures for the oxidation of the carbaldehyde. This includes determining the geometry, vibrational frequencies, and electronic properties of the transition state. For Zolpidem Carbaldehyde-d6, this analysis would reveal how the presence of deuterium (B1214612) in the methyl groups of the N,N-dimethylacetamide moiety influences the stability and structure of the transition state for the oxidation of the aldehyde functional group.

A molecular modelling analysis of zolpidem and its non-deuterated metabolites using DFT at the B3LYP/6-31G* level has provided insights into their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net These calculations can be extended to Zolpidem Carbaldehyde-d6 to understand how deuteration affects its electronic structure and, consequently, its reactivity.

| Property | Description | Relevance to Zolpidem Carbaldehyde-d6 |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | QM calculations can predict the difference in Ea for the oxidation of the deuterated vs. non-deuterated carbaldehyde, quantifying the kinetic isotope effect. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | Provides insight into the mechanism of the reaction and how deuterium substitution may alter the reaction pathway. |

| Vibrational Frequencies | The frequencies at which the bonds in a molecule vibrate. The C-D bond has a lower vibrational frequency than the C-H bond. | Used to confirm the nature of stationary points on the potential energy surface (minima or transition states) and to calculate zero-point vibrational energies, which are crucial for accurate KIE predictions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally implies greater kinetic stability. DFT calculations can determine if deuteration in Zolpidem Carbaldehyde-d6 alters this gap. scialert.net |

Molecular Dynamics Simulations for Enzyme-Substrate Interactions Involving Deuterated Analogs

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a substrate, like Zolpidem Carbaldehyde-d6, and its metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.govdrugbank.com In vitro studies have identified CYP3A4, CYP2C9, and CYP1A2 as major contributors to the metabolism of zolpidem. nih.govdrugbank.comresearchgate.net MD simulations can be used to model the binding of Zolpidem Carbaldehyde-d6 within the active sites of these enzymes.

Binding Pose and Affinity:

MD simulations can predict the preferred binding orientation (pose) of Zolpidem Carbaldehyde-d6 within the enzyme's active site. This is crucial for understanding how the deuterated carbaldehyde is positioned relative to the catalytic heme group of the CYP enzyme. Furthermore, by calculating the binding free energy, MD simulations can assess whether deuteration affects the binding affinity of the metabolite to the enzyme.

Conformational Changes and Water Accessibility:

The binding of a substrate to an enzyme can induce conformational changes in both molecules. MD simulations can track these changes over time, revealing how the enzyme accommodates the deuterated substrate. Additionally, these simulations can analyze the accessibility of water molecules to the active site, which can be important for certain reaction steps.

Simulating the Kinetic Isotope Effect in a Biological Context:

By combining QM methods with MD simulations (QM/MM), it is possible to model the enzymatic reaction itself. This hybrid approach allows for a more accurate representation of the enzyme-substrate complex and can provide a more realistic prediction of the KIE in a biological environment. The simulation would treat the substrate and the immediate active site residues with QM, while the rest of the protein and solvent are treated with classical mechanics.

| Simulation Parameter | Information Gained | Significance for Zolpidem Carbaldehyde-d6 |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures over time. | Indicates the stability of the enzyme-substrate complex during the simulation. |

| Binding Free Energy (ΔG_bind) | The free energy change upon binding of the substrate to the enzyme. | Predicts the affinity of Zolpidem Carbaldehyde-d6 for the active site of metabolizing enzymes like CYP3A4. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Can be used to analyze the positioning of the deuterated carbaldehyde group relative to the catalytic iron-oxo species of the CYP enzyme. |

| Hydrogen Bond Analysis | Identifies and tracks the formation and breaking of hydrogen bonds between the substrate and enzyme. | Reveals key interactions that stabilize the binding of Zolpidem Carbaldehyde-d6 in the active site. |

Prediction of Reactivity Profiles and Metabolic Hot Spots through Computational Modeling

Structure-Activity Relationship (SAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the metabolic stability of a compound based on its structural features. While specific models for Zolpidem Carbaldehyde-d6 are not available, existing models trained on large datasets of drug-like molecules could be used to estimate its metabolic fate. The inclusion of descriptors related to deuteration would be essential for accurate predictions.

Metabolic Hot Spot Prediction:

Various computational tools can predict the sites of metabolism on a molecule. These tools often use a combination of approaches, including:

Reactivity-based models: These models use quantum chemical calculations to determine the intrinsic reactivity of different atoms or functional groups. For Zolpidem Carbaldehyde-d6, this would involve assessing the reactivity of the aldehyde group and other potential sites of metabolism.

Enzyme-based models: These models use docking and MD simulations to predict how a molecule will bind to a specific metabolizing enzyme and which sites will be most accessible for metabolism.

The known metabolic pathways of zolpidem, which include hydroxylation of the methyl groups and the imidazopyridine ring, provide a basis for what these predictive models would aim to confirm or refine for the deuterated carbaldehyde. scialert.net The key question for Zolpidem Carbaldehyde-d6 is whether the deuteration of the N,N-dimethylacetamide moiety would shift the metabolic focus to other parts of the molecule, a phenomenon known as "metabolic switching." Computational models can help to predict the likelihood of such an event.

| Modeling Approach | Predicted Outcome | Application to Zolpidem Carbaldehyde-d6 |

| QSAR | Prediction of metabolic stability (e.g., half-life). | Estimation of how deuteration might alter the overall metabolic clearance of the carbaldehyde intermediate. |

| Reactivity Models (e.g., using QM) | Identification of chemically labile sites. | Prediction of whether the deuterated methyl groups are less likely to be metabolized, potentially making other sites more favorable. |

| Enzyme Docking and MD | Prediction of enzyme-mediated sites of metabolism. | Identification of which parts of Zolpidem Carbaldehyde-d6 are most likely to be oxidized by specific CYP enzymes based on their positioning in the active site. |

Future Research Trajectories and Methodological Innovations Involving Zolpidem Carbaldehyde D6

Development of Novel Microfluidic and High-Throughput Screening Platforms for Metabolic Research

The study of drug metabolism is fundamental to pharmaceutical development, and in vitro techniques are crucial for screening compounds for favorable metabolic properties early in the discovery phase. nih.gov The application of novel microfluidic and high-throughput screening (HTS) platforms represents a significant leap forward in metabolic research involving isotopically labeled compounds like Zolpidem Carbaldehyde-d6.

Microfluidic devices, often termed "lab-on-a-chip," offer a controlled environment for cell culture and drug testing, enabling the simulation of in vivo conditions on a microscale. nih.govnih.govutas.edu.au These platforms allow for precise control over the cellular microenvironment and enable the integration of multiple analytical steps, including cell culture, metabolite generation, separation, and detection, onto a single chip. nih.gov For a deuterated compound like Zolpidem Carbaldehyde-d6, this technology can be used to perform high-throughput analysis of its metabolic pathways in various cell lines (e.g., hepatocytes) with minimal reagent consumption. nih.govnih.gov Droplet-based microfluidics, in particular, allows for the encapsulation of single cells in picoliter-volume droplets, creating millions of individual bioreactors for screening metabolic activity and identifying metabolites. mdpi.com

High-throughput screening assays are essential for rapidly assessing the metabolic stability and potential for drug-drug interactions of numerous compounds. nih.gov Automated liquid chromatography-mass spectrometry (LC-MS) based assays are now routinely used for this purpose. nih.gov In the context of Zolpidem Carbaldehyde-d6, HTS platforms can be adapted to screen for its metabolic profile against a panel of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov This allows for the rapid identification of which enzymes are responsible for its biotransformation and whether it acts as an inhibitor or inducer of these enzymes. nih.gov

Table 1: Comparison of Microfluidic and Conventional Screening Platforms for Metabolic Studies of Zolpidem Carbaldehyde-d6

| Feature | Microfluidic Platforms | Conventional Well-Plate Assays |

| Sample Volume | Nanoliters to Picoliters | Microliters to Milliliters |

| Throughput | Very High (thousands of parallel experiments) | Moderate to High |

| Cellular Environment | Precisely controlled, mimics in vivo conditions | Less precise, bulk cell culture |

| Reagent Consumption | Extremely Low | High |

| Analysis Time | Rapid (minutes) | Slower (hours to days) |

| Integration | Multiple steps (culture, reaction, separation) on one chip | Requires multiple separate instruments |

| Application to Zolpidem Carbaldehyde-d6 | Detailed study of metabolic pathways in single cells, rapid screening of enzyme interactions. | Standard metabolic stability and inhibition assays. |

Exploration of Advanced Chromatographic and Spectroscopic Techniques for Trace Analysis of Deuterated Compounds

The accurate detection and quantification of deuterated compounds and their metabolites at trace levels are critical for pharmacokinetic and metabolic studies. Future research will increasingly rely on the refinement of chromatographic and spectroscopic techniques to enhance sensitivity and specificity.

Advanced Chromatographic Techniques:

Chromatography is a foundational technique for separating the components of a mixture. nih.gov Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are central to drug analysis. nih.govresearchgate.nete3s-conferences.org For deuterated compounds, the separation of isotopologues (molecules that differ only in their isotopic composition) from their non-deuterated counterparts is a key challenge. nih.gov Recent advancements in stationary phases, such as those used in gas-liquid chromatography, have shown remarkable ability in separating isotopologue pairs. nih.gov The choice of stationary phase (polar vs. nonpolar) can influence the elution order, with nonpolar phases often showing an "inverse isotope effect" where the heavier deuterated compound elutes earlier. nih.gov

Advanced Spectroscopic Techniques:

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides crucial information about the structure and composition of substances. youtube.comspectroscopyonline.com Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is a powerful tool for identifying and quantifying drug metabolites. azooptics.com Advanced MS techniques offer high resolution and accuracy, which is essential for distinguishing between a deuterated compound and its metabolites, as well as endogenous molecules. azooptics.com

Other spectroscopic methods are also gaining prominence for trace analysis. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS): This technique provides a vibrational fingerprint of a molecule and can achieve detection down to the single-molecule level. mdpi.com

Fluorescence Spectroscopy: Known for its high sensitivity, this method can be used to detect trace amounts of compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive than MS, advancements in NMR are enhancing its utility. Deuterium (B1214612) (2H) NMR itself can be used to trace the metabolic fate of deuterated compounds. escholarship.org

The integration of artificial intelligence and machine learning with these techniques is also a significant trend, aiding in the interpretation of complex data and the identification of patterns. spectroscopyonline.com

Table 2: Advanced Analytical Techniques for Trace Analysis of Zolpidem Carbaldehyde-d6

| Technique | Principle of Operation | Key Advantage for Deuterated Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a stationary phase, followed by mass-based detection. | High resolution for separating isotopologues and their fragments. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, followed by mass-based detection. | Versatile for a wide range of metabolites; advanced MS provides high sensitivity and structural information. azooptics.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Extremely high sensitivity for detecting trace amounts, provides a unique molecular fingerprint. mdpi.com |

| Deuterium (2H) NMR Spectroscopy | Measures the magnetic properties of deuterium nuclei. | Directly traces the incorporation and transformation of the deuterium label within metabolic pathways. escholarship.org |

Integration with Advanced Omics Technologies for Comprehensive System-Level Understanding of Chemical Fate

To gain a holistic understanding of how a compound like Zolpidem Carbaldehyde-d6 interacts with a biological system, it is necessary to move beyond studying single endpoints and embrace a systems biology approach. uh.eduliverpool.ac.uknih.gov This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. osthus.comnih.govnih.gov

Multi-omics integration allows researchers to map the flow of information from the genetic level to functional outcomes, providing a comprehensive picture of a drug's mechanism of action and its effects on cellular networks. nih.govresearchgate.net For instance, by exposing a relevant cell model to Zolpidem Carbaldehyde-d6 and its metabolites, researchers can simultaneously measure changes in:

Transcriptomics: Changes in gene expression (RNA levels) that indicate which cellular pathways are activated or inhibited. mdpi.com

Proteomics: Changes in the abundance and modification of proteins, the functional machinery of the cell.

Metabolomics: Global changes in the levels of endogenous small molecules, revealing broader metabolic shifts caused by the compound. mdpi.com

By integrating these datasets, scientists can construct detailed network models of the cellular response to Zolpidem Carbaldehyde-d6. nih.gov This approach can help to identify not only the direct metabolic pathways of the compound but also its off-target effects and potential mechanisms of toxicity. uh.eduresearchgate.net Such a system-level understanding is crucial for predicting the in vivo fate and effects of the compound and its parent drug, Zolpidem. uh.eduliverpool.ac.uk

Table 3: Application of Omics Technologies to Study the Chemical Fate of Zolpidem Carbaldehyde-d6

| Omics Technology | Biological Molecules Measured | Information Gained Regarding Zolpidem Carbaldehyde-d6 |

| Transcriptomics | RNA (Gene expression) | Identifies genes and signaling pathways regulated by the compound, such as those involved in drug metabolism or cellular stress responses. mdpi.com |

| Proteomics | Proteins | Reveals changes in the levels of drug-metabolizing enzymes and other proteins affected by the compound's presence. |

| Metabolomics | Metabolites (small molecules) | Provides a snapshot of the overall metabolic state of the cell and identifies endogenous pathways perturbed by the compound. mdpi.com |

| Multi-Omics Integration | Combined analysis of all above data | Creates a comprehensive model of the compound's interaction with the biological system, linking molecular changes to cellular functions and fate. nih.govnih.gov |

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and isotopic purity of Zolpidem Carbaldehyde-d6?

- Methodological Answer : Characterization should involve nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure and deuterium incorporation at specified positions. High-resolution mass spectrometry (HRMS) is critical for verifying isotopic purity (>98% deuterium enrichment). Comparative analysis with non-deuterated Zolpidem Carbaldehyde using HPLC or LC-MS can validate isotopic shifts and ensure no cross-contamination .

Q. What experimental protocols are recommended for synthesizing Zolpidem Carbaldehyde-d6 with high isotopic fidelity?

- Methodological Answer : Synthesis should employ deuterated precursors (e.g., deuterium oxide or deuterated aldehydes) under controlled reaction conditions (e.g., anhydrous environment, inert gas). Post-synthesis purification via column chromatography or recrystallization ensures removal of non-deuterated byproducts. Quantify isotopic purity using mass spectrometry and document reaction yields, solvent systems, and temperature profiles to enable reproducibility .

Q. What analytical techniques are optimal for detecting Zolpidem Carbaldehyde-d6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Zolpidem-d6) is preferred for specificity. Optimize ionization parameters (e.g., ESI+ mode) and chromatographic conditions (e.g., reverse-phase C18 columns) to resolve isotopic variants. Validate methods using spiked biological samples (plasma, urine) with recovery rates ≥85% and limits of detection (LOD) ≤1 ng/mL .

Advanced Research Questions

Q. How should researchers design controlled studies to investigate the pharmacokinetic interactions of Zolpidem Carbaldehyde-d6 with cytochrome P450 enzymes?

- Methodological Answer : Use a cross-over design with human liver microsomes (HLMs) or hepatocyte models. Pre-incubate Zolpidem Carbaldehyde-d6 with CYP3A4/CYP2C19 isoforms and quantify metabolite formation via LC-MS. Include negative controls (non-deuterated Zolpidem) and positive inhibitors (e.g., ketoconazole) to assess competitive inhibition. Calculate enzyme kinetic parameters (Km, Vmax) and compare isotopic effects on metabolic stability .

Q. What strategies resolve contradictions in studies reporting Zolpidem Carbaldehyde-d6’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% humidity, light exposure) and monitor degradation products via HPLC. Use Arrhenius modeling to extrapolate shelf-life. Replicate conflicting protocols (e.g., solvent systems, container materials) to identify confounding variables. Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to facilitate meta-analyses .

Q. How can researchers ethically design double-blind trials to assess Zolpidem Carbaldehyde-d6’s cognitive effects in vulnerable populations?

- Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation. Obtain IRB approval and informed consent, emphasizing risks of residual sedation. Use validated neurocognitive batteries (e.g., Stroop test, memory recall tasks) and polysomnography to measure sleep architecture changes. Implement a Data Safety Monitoring Board (DSMB) to review adverse events and ensure equipoise .

Q. What experimental frameworks validate Zolpidem Carbaldehyde-d6’s role in modulating GABA_A receptor subtypes with high spatial resolution?

- Methodological Answer : Employ patch-clamp electrophysiology on recombinant α1β2γ2 and α5β3γ2 GABA_A receptors expressed in HEK293 cells. Compare deuterated and non-deuterated Zolpidem’s binding affinity (IC50) and allosteric modulation using radioligand displacement assays. Pair with cryo-EM to resolve structural interactions at the benzodiazepine binding site .

Methodological Best Practices

- Data Reprodubility : Document synthesis protocols, spectral data, and statistical code in supplementary materials to align with Beilstein Journal guidelines .

- Ethical Compliance : Reference the Declaration of Helsinki for human trials and ARRIVE 2.0 guidelines for preclinical studies .

- Conflict Resolution : Use systematic reviews (PRISMA framework) to address contradictory findings and propose standardized testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.